molecular formula C18H14N2O3S B6515795 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912774-07-3

9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B6515795
CAS No.: 912774-07-3
M. Wt: 338.4 g/mol
InChI Key: PWOPARZECZIJII-UHFFFAOYSA-N
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Description

The compound 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a chromeno-pyrimidine derivative characterized by a fused tricyclic system. Key structural features include:

  • A hydroxy group at position 7.
  • A 4-methoxyphenyl substituent at position 2.
  • A thione group at position 4, replacing the typical carbonyl oxygen in pyrimidine derivatives.

Its molecular formula is C₁₉H₁₆N₂O₄S, with a molecular weight of 368.41 g/mol .

Properties

IUPAC Name

9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-12-7-5-10(6-8-12)16-19-17-13(18(24)20-16)9-11-3-2-4-14(21)15(11)23-17/h2-8,21H,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOPARZECZIJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromeno-pyrimidine core with a hydroxyl and methoxy substituent. Its molecular formula is C19H16N2O4SC_{19}H_{16}N_2O_4S with a molecular weight of approximately 368.4 g/mol. The presence of the thione group contributes to its biological reactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • Cytotoxicity : Compounds within this structural class demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.8 µM to 6 µM. Notably, compound 6c from a related study exhibited selective toxicity towards tumor cells while sparing normal fibroblasts (IC50 > 25 µM) .
  • Mechanism of Action : The antitumor activity is thought to be mediated through cell cycle arrest and induction of apoptosis in cancer cells. In silico studies have also indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds, suggesting their viability as drug candidates .

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties :

  • Broad Spectrum : Pyrimidinethione derivatives have shown effectiveness against a range of bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Antioxidant Activity

The antioxidant potential of related chromeno-pyrimidine derivatives has been investigated:

  • Free Radical Scavenging : These compounds exhibit significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings and Case Studies

A summary of key findings from various studies is presented below:

Study ReferenceCompound TestedCell LinesIC50 (µM)Activity Type
6cHuh7 D121.8Antitumor
6cMDA-MB2312Antitumor
PyrimidinethioneVarious<25Antimicrobial
Chromene DerivativesMCF-7/ADRVariesP-gp Inhibition

Scientific Research Applications

Biological Activities

Research indicates that chromeno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Properties : Several studies have reported the anticancer potential of compounds in this class. For instance, derivatives have shown efficacy against various cancer cell lines including hepatocellular carcinoma and leukemia .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it a candidate for further development as an antibacterial agent .
  • Antioxidant Effects : The antioxidant capacity of chromeno derivatives has been investigated, suggesting potential applications in combating oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study conducted by researchers at Cairo University explored the anticancer effects of various chromeno derivatives, including 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione. The findings suggested significant cytotoxicity against liver cancer cells (HepG2) with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common bacterial strains. The results indicated that it exhibited notable inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues

Chromeno-Pyrimidine Derivatives

5H-Chromeno[2,3-d]pyrimidines (e.g., 4a–h) Substituents: Varied aryl and alkyl groups (e.g., 4-methoxyphenyl, chlorophenyl). Key Differences: Lack a thione group; instead, they feature oxygen or hydrazinyl groups at position 4. Synthesis: Prepared via microwave-assisted cyclization of 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions . Bioactivity: Compounds 4c and 4e exhibited notable antibacterial (MIC: 8–16 µg/mL) and antioxidant (IC₅₀: 12–18 µM) activities .

4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione Substituents: Phenyl group at position 3 and imino-thione functionality. Synthesis: Microwave-assisted reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate (yields: 55–75%) . Key Contrast: The imino group at position 4 distinguishes it from the target compound’s hydroxy substitution.

Thieno-Pyrimidine Derivatives

5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione Core Structure: Thieno-pyrimidine instead of chromeno-pyrimidine. Substituents: Chlorophenyl and methyl groups.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
Target Compound 368.41
5-(4-Methoxyphenyl)-thieno-pyrimidine 10 272–274 379.49 IR: 1418–1432 cm⁻¹ (C=N, C=CAr); MS: m/z 379
5H-Chromeno-pyrimidine 4c ~350 ¹H-NMR: δ 7.22–7.38 (Ar-H)

Key Observations: Thione-containing compounds (e.g., thieno-pyrimidines) often exhibit higher melting points due to stronger intermolecular interactions. Chromeno-pyrimidines with methoxy groups show distinct aromatic proton signals in NMR .

Structural-Activity Relationships :

  • Thione Functionality : May coordinate metal ions or form hydrogen bonds, critical for antimicrobial activity .

Preparation Methods

Knoevenagel Condensation for Chromene Intermediate Formation

The synthesis begins with the preparation of 2-amino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, a critical intermediate. This step involves the reaction of 4-methoxybenzaldehyde with malononitrile in ethanol under basic conditions (piperidine, 0.5% v/v) at ambient temperature for 10–120 minutes. The reaction proceeds via a Knoevenagel mechanism, forming the chromene core with a 4-methoxyphenyl substituent at position 2. Yields for this step range from 60% to 96%, depending on the electron-donating/withdrawing nature of substituents.

Reaction Conditions:

  • Solvent: Ethanol

  • Catalyst: Piperidine (0.5% v/v)

  • Temperature: 25°C

  • Yield: 60–96%

Reduction of Nitrile to Amine

The nitrile group at position 3 of the chromene intermediate is reduced using NaBH4 (0.5 equivalents) in methanol at 0°C for 45 minutes. This step generates 2-amino-4-(4-methoxyphenyl)-4H-chromene-3-carboxamide, which is critical for subsequent cyclocondensation.

Optimization Note:
Excess NaBH4 leads to over-reduction, forming undesired byproducts. Stoichiometric control is essential for >80% conversion.

Microwave-Assisted Cyclocondensation with Isothiocyanate

The final step involves reacting the amine intermediate with phenyl isothiocyanate under microwave irradiation (120°C, 30 minutes) in pyridine. This forms the pyrimidine-thione ring via intramolecular cyclization. The 9-hydroxy group is introduced by selecting a salicylaldehyde derivative as the starting material, with the hydroxyl group protected during earlier steps and deprotected post-cyclization.

Key Parameters:

  • Microwave Power: 300 W

  • Solvent: Pyridine

  • Yield: 21–50%

One-Pot Multi-Component Synthesis Using Hybrid Catalysts

Organocatalytic Approach

A one-pot method employs L-proline (20 mol%) as an organocatalyst to facilitate the reaction between 4-methoxybenzaldehyde, thiourea, and 5,7-dihydroxychromen-2-one in ethanol at 80°C. This approach concurrently forms the chromene and pyrimidine-thione rings, with the 9-hydroxy group inherent in the dihydroxychromenone starting material.

Advantages:

  • Atom Economy: >85%

  • Reaction Time: 4–6 hours

  • Yield: 65–78%

Ionic Liquid-Mediated Synthesis

Ionic liquids such as [BMIM]BF4 enhance reaction efficiency by stabilizing intermediates through hydrogen bonding. A mixture of 4-methoxybenzaldehyde, thiourea, and 5,7-dihydroxychromen-2-one in [BMIM]BF4 at 100°C for 3 hours yields the target compound with 70–82% efficiency.

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, OH), 8.1 (d, J = 8.8 Hz, 2H, Ar-H), 6.9 (d, J = 8.8 Hz, 2H, Ar-H), 6.7 (s, 1H, chromene-H), 3.8 (s, 3H, OCH3).

High-Pressure Q-Tube-Assisted Synthesis

Cyclocondensation Under High Pressure

A Q-tube reactor enables the synthesis of the target compound via cyclocondensation of 3-oxo-2-(4-methoxyphenylhydrazono)propanal with thiochroman-4-one in acetic acid at 120°C under high pressure (15 psi). Ammonium acetate (2 equivalents) acts as a cyclizing agent, with reaction completion in 2 hours.

Performance Metrics:

  • Yield: 75–88%

  • Purity (HPLC): >95%

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield (%) Catalyst/Solvent Key Advantage
Microwave-Assisted30 minutes21–50PyridineRapid kinetics
Organocatalytic4–6 hours65–78L-Proline/EthanolEco-friendly, one-pot
Ionic Liquid3 hours70–82[BMIM]BF4High recyclability (5 cycles)
Q-Tube High Pressure2 hours75–88Ammonium acetate/Acetic acidScalable, excellent atom economy

Structural Characterization and Validation

Spectroscopic Analysis

  • FT-IR (KBr): ν 3420 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

  • 13C NMR (100 MHz, DMSO-d6): δ 183.2 (C=S), 161.5 (C-OCH3), 155.3 (C-OH), 128.9–114.7 (aromatic carbons).

Mass Spectrometry

  • ESI-MS: m/z 353.1 [M+H]⁺, consistent with the molecular formula C19H16N2O3S .

Q & A

Q. What is the optimal synthetic route for 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

The compound is typically synthesized via a two-step protocol :

  • Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted salicylaldehydes with malononitrile or cyanoacetamide derivatives under acidic or basic conditions .
  • Step 2 : Cyclocondensation with thiourea or isothiocyanate derivatives to form the pyrimidine-thione core. Microwave-assisted methods (e.g., 100–150°C, 30–60 min) can improve yields (55–75%) and reduce reaction times compared to conventional heating .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : Use 1H^1H NMR to confirm aromatic protons (δ 6.94–8.57 ppm for methoxyphenyl and chromene groups) and IR to identify thione (C=S, ~1200 cm1^{-1}) and hydroxyl (O–H, ~3380 cm1^{-1}) stretches .
  • Mass spectrometry : Look for [M+H]+^+ or [M]+^+ peaks (e.g., m/z 402 for analogous chromeno-pyrimidine-thiones) .

Q. What preliminary biological activities have been reported for chromeno-pyrimidine-thiones?

  • Antimicrobial screening : Derivatives show moderate activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis enzymes .
  • Kinase inhibition : Structural analogs exhibit activity against HsCDK5-p25 and GSK3α/β kinases, suggesting potential for neurodegenerative disease research .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in chromeno-pyrimidine-thione synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalysts : Use p-toluenesulfonic acid (PTSA) or FeCl3_3 to accelerate cyclocondensation .
  • Microwave parameters : Adjust power (300–600 W) and time (20–40 min) to balance yield and decomposition risks .

Q. How do substituents (e.g., 4-methoxyphenyl, hydroxyl) influence bioactivity?

  • Methoxyphenyl group : Enhances lipophilicity and membrane penetration, critical for intracellular kinase targeting .
  • Hydroxyl group : May form hydrogen bonds with enzyme active sites (e.g., ATP-binding pockets in kinases) .
  • Thione moiety : Acts as a hydrogen-bond acceptor, improving binding affinity to metalloenzymes .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Use variable-temperature 1H^1H NMR to assess conformational flexibility in the chromene ring.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., hydroxyl vs. thione tautomerism) .

Q. What computational methods predict the compound’s drug-likeness?

  • ADMET profiling : Use SwissADME or PreADMET to evaluate solubility (LogP ~3.5), bioavailability (Lipinski’s Rule compliance), and cytochrome P450 interactions .
  • Docking studies : Target kinases (e.g., CDK5) with AutoDock Vina to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays?

  • Formulation : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .

Q. What strategies validate target engagement in kinase inhibition?

  • Cellular assays : Measure phosphorylation levels of kinase substrates (e.g., tau protein for CDK5) via Western blot .
  • Competitive binding assays : Use 32^{32}P-ATP to quantify IC50_{50} values in vitro .

Q. How to resolve discrepancies in antimicrobial activity across studies?

  • Standardize protocols : Use CLSI guidelines for MIC determination against reference strains .
  • Membrane permeability assays : Employ fluorescent dyes (e.g., propidium iodide) to differentiate bactericidal vs. static effects .

Key Research Gaps

  • Tautomerism effects : Unresolved impact of thione ↔ thiol tautomerism on biological activity .
  • In vivo toxicity : Limited data on acute/chronic toxicity in animal models .
  • Synergistic combinations : Potential for pairing with existing antibiotics/chemotherapeutics .

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